molecular formula C8H5FN2O B1445372 7-Fluoro-1,5-naphthyridin-4-ol CAS No. 1437790-06-1

7-Fluoro-1,5-naphthyridin-4-ol

Cat. No.: B1445372
CAS No.: 1437790-06-1
M. Wt: 164.14 g/mol
InChI Key: XPJNOFYNSDLDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-1,5-naphthyridin-4-ol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a fluorine atom at the 7th position and a hydroxyl group at the 4th position on the naphthyridine ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,5-naphthyridin-4-ol typically involves the thermal condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation steps. One common method includes the reaction of 2-bromo-6-fluoropyridin-3-amine with methyl acrylate, followed by cyclization and decarboxylation .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of high-temperature refluxing in concentrated hydrobromic acid to facilitate the formation of the second pyridine ring and subsequent decarboxylation . This method is preferred for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1,5-naphthyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Fluoro-1,5-naphthyridin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-1,5-naphthyridin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can inhibit the activity of specific enzymes or modulate receptor functions, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 7-Fluoro-1,5-naphthyridin-4-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the hydroxyl group allows for additional hydrogen bonding interactions .

Properties

IUPAC Name

7-fluoro-1H-1,5-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-5-3-6-8(11-4-5)7(12)1-2-10-6/h1-4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJNOFYNSDLDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)N=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 500 mL round bottom flask equipped with a reflux condenser was charged with 5-((5-fluoropyridin-3-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (8.0 g, 30.0 mmol) and diphenyl ether (83.5 mL). This was heated to 250° C. in heating mantle and allowed to stay at this temperature for five minutes. Cooled to room temperature, diluted with hot hexanes, and filtered to afford 7-fluoro-1,5-naphthyridin-4(1H)-one (2.2 g, 45% yield) as a crude brown solid. The title compound was used without further purification. MS [M+H]=165.2, Calc'd for C8H5FN2O=164.14.
Name
5-((5-fluoropyridin-3-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
83.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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